![molecular formula C21H22N2O2S B2668023 3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide CAS No. 863513-02-4](/img/structure/B2668023.png)
3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide, also known as MTPEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTPEP is a synthetic compound that belongs to the class of amides and thiazoles. It has a molecular weight of 368.48 g/mol and a chemical formula of C21H22N2O2S.
科学的研究の応用
Pharmacodynamic and Pharmacokinetic Properties of Propofol
Propofol is an intravenous anaesthetic with rapid induction and maintenance of anaesthesia, showing effectiveness in general surgery compared to other anaesthetics. It is suitable for outpatient surgery due to superior operating conditions and rapid postoperative recovery with a low incidence of nausea and vomiting. Propofol's role extends to sedation during surgery under regional anaesthesia and intensive care, with notable lack of adrenal suppression during short-term studies, highlighting its potential for further research in anaesthetic practices (Langley & Heel, 1988).
Antimicrobial Activity of Eugenol
Eugenol, a major constituent of clove oil, exhibits broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. This review focuses on its antibacterial and antifungal activities, including its effects on food-borne pathogens and multi-drug resistant microorganisms. Eugenol's potential in combating microbial resistance, especially in planktonic and sessile cells, makes it a subject of interest for further exploration in antimicrobial research (Marchese et al., 2017).
Environmental and Health Impacts of Parabens
The review on parabens, specifically propyl paraben, provides insight into their long-term use as antimicrobial preservatives in foods, drugs, and cosmetics. Propyl paraben's safety assessment reveals its non-toxic nature upon oral and dermal exposure and the absence of carcinogenic, mutagenic, or clastogenic effects. This comprehensive safety profile supports its continued use and encourages further research on its environmental fate and potential health impacts (Soni et al., 2001).
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-25-19-10-7-16(8-11-19)9-12-20(24)22-14-13-18-15-26-21(23-18)17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSCJOSRWIVQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


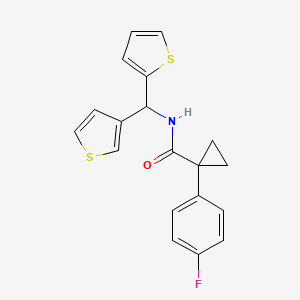

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid](/img/structure/B2667944.png)
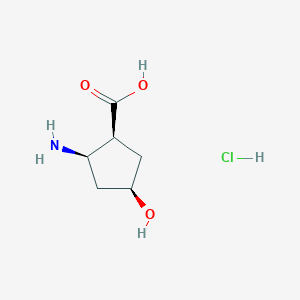
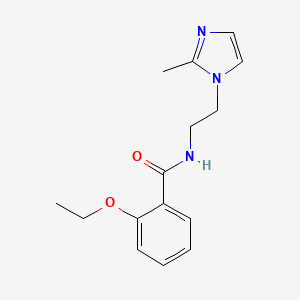
![5-[(4-Fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667949.png)
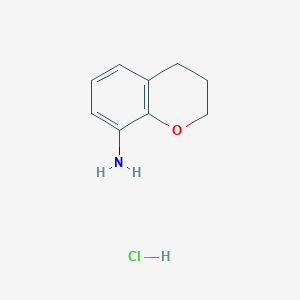
![2-[[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667954.png)
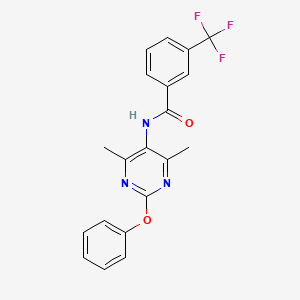
![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2667957.png)
![methyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2667958.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)
![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B2667962.png)